(3S,6S,11S,14S,23S)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid
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Overview
Description
MK-852, also known as L-367,073, is a cyclic heptapeptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily studied for its role in inhibiting platelet aggregation, which is a critical process in the formation of blood clots. The molecular formula of MK-852 is C34H47N9O12S3, and it has a molecular weight of 869.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK-852 involves multiple steps, including the formation of peptide bonds and the incorporation of sulfur-containing groups. The key steps in the synthesis include:
Peptide Bond Formation: The synthesis begins with the formation of peptide bonds between amino acids. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Cyclization: The linear peptide is then cyclized to form the heptapeptide structure. This step often requires the use of protecting groups to prevent unwanted side reactions.
Incorporation of Sulfur Groups: Sulfur-containing groups are introduced into the peptide chain using reagents such as thiols and disulfides.
Industrial Production Methods: Industrial production of MK-852 involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support. This method allows for efficient purification and high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: MK-852 undergoes several types of chemical reactions, including:
Oxidation: The sulfur-containing groups in MK-852 can undergo oxidation to form disulfides.
Reduction: Disulfides in MK-852 can be reduced to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide bonds in MK-852 can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of substituted peptides.
Scientific Research Applications
MK-852 has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Biology: Studied for its role in inhibiting platelet aggregation and its potential use in preventing blood clots.
Medicine: Investigated as a potential therapeutic agent for conditions such as thrombosis and other cardiovascular diseases.
Mechanism of Action
MK-852 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is essential for platelet aggregation, as it mediates the binding of fibrinogen to platelets. By inhibiting this receptor, MK-852 prevents the formation of platelet aggregates, thereby reducing the risk of blood clot formation. The molecular targets of MK-852 include the integrin alpha-IIb/beta-3 complex, which is a key component of the glycoprotein IIb/IIIa receptor .
Comparison with Similar Compounds
Abciximab: Another glycoprotein IIb/IIIa antagonist used in clinical settings to prevent blood clots.
Eptifibatide: A cyclic heptapeptide similar to MK-852, used as an antiplatelet drug.
Tirofiban: A non-peptide glycoprotein IIb/IIIa antagonist with similar antiplatelet effects.
Uniqueness of MK-852: MK-852 is unique due to its specific cyclic heptapeptide structure, which provides high affinity and selectivity for the glycoprotein IIb/IIIa receptor. This structural feature allows MK-852 to effectively inhibit platelet aggregation with minimal off-target effects .
Properties
Molecular Formula |
C34H47N9O12S3 |
---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(3S,6S,11S,14S,23S)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid |
InChI |
InChI=1S/C34H47N9O12S3/c1-16(44)38-22-13-57-58-14-23(33(54)55)42-29(50)20(10-26(47)48)39-25(46)12-37-28(49)19(8-17-4-6-18(11-35)7-5-17)40-31(52)27-34(2,3)56-15-43(27)32(53)21(9-24(36)45)41-30(22)51/h4-7,19-23,27H,8-15,35H2,1-3H3,(H2,36,45)(H,37,49)(H,38,44)(H,39,46)(H,40,52)(H,41,51)(H,42,50)(H,47,48)(H,54,55)/t19?,20-,21-,22+,23+,27-/m0/s1 |
InChI Key |
IHTQUFFCUYSOIH-JUXWROAHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)C(NC(=O)[C@H]2C(SCN2C(=O)[C@@H](NC1=O)CC(=O)N)(C)C)CC3=CC=C(C=C3)CN)CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2C(SCN2C(=O)C(NC1=O)CC(=O)N)(C)C)CC3=CC=C(C=C3)CN)CC(=O)O)C(=O)O |
Origin of Product |
United States |
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